molecular formula C8H5F3O2 B1293912 Phenyl trifluoroacetate CAS No. 500-73-2

Phenyl trifluoroacetate

Cat. No.: B1293912
CAS No.: 500-73-2
M. Wt: 190.12 g/mol
InChI Key: DVCMYAIUSOSIQP-UHFFFAOYSA-N
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Description

Phenyl trifluoroacetate is an organic compound with the molecular formula C8H5F3O2. It is an ester derived from trifluoroacetic acid and phenol. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications .

Safety and Hazards

Phenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . It should be handled with care, avoiding ingestion and inhalation .

Future Directions

While specific future directions for Phenyl trifluoroacetate are not explicitly mentioned in the search results, its use in various chemical reactions and syntheses suggests that it will continue to be a valuable compound in chemical research and development .

Biochemical Analysis

Cellular Effects

Phenyl trifluoroacetate has been shown to affect various types of cells and cellular processes. In osteoblasts and chondrocytes, this compound inhibits cell proliferation and reduces thymidine incorporation, indicating a decrease in DNA synthesis . This compound also impacts protein synthesis, as evidenced by reduced phenylalanine incorporation in cultured cells. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of phenol and trifluoroacetic acid. This reaction is facilitated by the nucleophilic attack of water molecules on the carbonyl carbon of the ester bond, resulting in the formation of a tetrahedral intermediate that subsequently breaks down to yield the hydrolysis products . Additionally, this compound may inhibit or activate other enzymes through similar binding interactions, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and trifluoroacetic acid . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited impact on cellular function. At higher doses, this compound can cause adverse effects, including respiratory irritation, liver and kidney damage, and loss of body weight . These toxic effects highlight the importance of careful dosage control in experimental settings to avoid potential harm to the test subjects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to phenol and trifluoroacetic acid. The hydrolysis reaction is catalyzed by esterases, which facilitate the breakdown of the ester bond . The resulting products, phenol and trifluoroacetic acid, can further participate in various metabolic processes, including conjugation reactions and excretion. The interaction of this compound with metabolic enzymes and cofactors can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s relatively low molecular weight and moderate lipophilicity allow it to diffuse across cell membranes and distribute within different cellular compartments . This compound may also interact with specific transporters or binding proteins that facilitate its uptake and localization within cells.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl trifluoroacetate can be synthesized through the esterification of phenol with trifluoroacetic acid or its derivatives. One common method involves the reaction of phenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 100-150°C) and may require a solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Phenyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMYAIUSOSIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060106
Record name Acetic acid, trifluoro-, phenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-73-2
Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, trifluoro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.193
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzene (0.428 g, 5.49 mmol) and cobalt(II) acetate (0.179 g, 1.01 mmol) in 50 mL of trifluoroacetic acid/10% trifluoroacetic anhydride at 25° C. was added 10 mL of a 0.5M solution of trifluoroperacetic acid in trifluoroacetic acid/10% trifluoracetic anhydride (cooled to 0° C.) by syringe pump over 20 h with stirring. The reaction mixture was initially a reddish-pink color which turned to dark green-black upon addition of the peracid. After the addition was complete, the reaction mixture was stirred an additional 7 h, then analyzed by gas chromatography using n-octane as an internal standard. The yield of phenyl trifluoroacetate was 56%, with a 58% conversion of benzene (selectivity to phenyl trifluoroacetate=96%). Addition of water to the reaction mixture resulted in the quantitative conversion of phenyl trifluoroacetate to phenol and trifluoroacetic acid solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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